molecular formula C16H16N4O3 B4437241 methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B4437241
M. Wt: 312.32 g/mol
InChI Key: SVPSVQNMJVCBFU-UHFFFAOYSA-N
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Description

Methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a pyrazolo-triazine derivative characterized by a fused pyrazole-triazine core. Key structural features include:

  • 2-Methoxyphenyl substituent at position 8, which influences electronic and steric properties.
  • Methyl groups at positions 4 and 7, enhancing lipophilicity and metabolic stability.
  • Methyl ester at position 3, which modulates solubility and hydrolysis kinetics.

Properties

IUPAC Name

methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-9-13(11-7-5-6-8-12(11)22-3)15-18-17-14(16(21)23-4)10(2)20(15)19-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPSVQNMJVCBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[5,1-c][1,2,4]triazines and exhibits a unique structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 312.12 g/mol. The compound features a fused pyrazole and triazine ring system along with a methoxyphenyl substituent and a carboxylate ester group. The structural complexity enhances its potential interaction with biological targets.

Biological Activities

Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit a variety of biological activities:

  • Anticancer Activity : Studies have shown that compounds within this class can induce cytotoxicity in various cancer cell lines. For instance, certain derivatives have demonstrated pro-apoptotic effects against pancreatic (BxPC-3) and prostate (PC-3) cancer cells at nanomolar concentrations without affecting normal cells .
  • Mechanisms of Action : The anticancer activity is thought to stem from the inhibition of critical signaling pathways such as the AKT-mTOR pathway and interactions with PD-1/PD-L1 . Furthermore, some studies suggest that these compounds may stimulate both extrinsic and intrinsic apoptotic pathways by activating caspases .
  • Binding Affinities : Interaction studies focusing on binding affinities reveal that this compound has potential as a drug candidate due to its ability to bind effectively to target proteins involved in disease pathways .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with other related pyrazole derivatives:

Compound Name Key Features Biological Activity
4-MethylpyrazoleSimple pyrazole derivativeAntimicrobial activity
3-Carboxy-5-methylpyrazoleContains carboxylic acidAnti-inflammatory properties
6-Arylpyrazolo[3,4-b]quinolinonesFused ring systemAntitumor effects
This compoundComplex structure with methoxy substitutionEnhanced anticancer activity

The unique methoxy substitution and fused heterocyclic structure of this compound may lead to novel interactions not observed in simpler analogs .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Evaluation : In one study involving various cancer cell lines (including MCF-7), the compound exhibited an IC50 value of approximately 3.89 µM against breast cancer cells . This suggests significant potency compared to standard chemotherapeutic agents.
  • In Silico Predictions : Computational studies have indicated favorable pharmacokinetic profiles for this compound and its derivatives. These predictions support further exploration for therapeutic applications in oncology .

Scientific Research Applications

Pharmacological Applications

Methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit significant anticancer properties. The unique structure of this compound may enhance its efficacy against certain cancer types by inhibiting specific enzymes involved in tumor growth.
  • Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways suggests potential use as an anti-inflammatory agent. Studies have demonstrated that similar compounds can reduce inflammation markers in vitro.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound may exhibit antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Binding Studies : Interaction studies utilizing molecular docking have revealed significant binding affinities between this compound and various biological targets. These studies help elucidate the mechanisms of action and potential therapeutic applications.
Study FocusFindings
Anticancer ActivityInhibition of cell proliferation in specific cancer cell lines
Anti-inflammatory EffectsReduction in cytokine levels in vitro
Antimicrobial ActivityEffective against Gram-positive bacteria

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
  • Key Difference : Methoxy group at the para position (C4) of the phenyl ring.
  • Impact :
    • Increased lipophilicity compared to the ortho -methoxy analog due to reduced steric hindrance.
    • Demonstrated anticancer activity via kinase inhibition and apoptosis induction in vitro .
8-(4-Chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
  • Key Difference : Chlorophenyl at position 8 and carboxamide at position 3.
  • Impact :
    • Enhanced hydrogen bonding capacity via the carboxamide group, improving target affinity.
    • Higher molecular weight (407.9 g/mol) and solubility in polar solvents compared to ester derivatives .

Functional Group Modifications

1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone
  • Key Difference : Acetyl group (ketone) replaces the methyl ester.
  • Impact :
    • Increased metabolic instability due to susceptibility to reduction.
    • Altered reactivity in nucleophilic substitution reactions .
Ethyl 8-(4-Chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
  • Key Difference : Ethyl ester and propyl group at position 4.
  • Impact :
    • Extended alkyl chain enhances lipophilicity and membrane permeability.
    • Slower ester hydrolysis compared to methyl derivatives .

Halogen-Substituted Analogs

8-(4-Bromophenyl)-N-(3-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
  • Key Difference : Bromine substituent on the phenyl ring.
  • Impact :
    • Higher molecular weight and enhanced binding affinity due to bromine’s electronegativity.
    • Potent anti-inflammatory activity in vitro .
7-Ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
  • Key Difference : Fluorine at the phenyl ring and ethyl group at position 5.
  • Impact :
    • Improved metabolic stability due to fluorine’s blocking of oxidative metabolism.
    • Unique selectivity for tyrosine kinase receptors .

Q & A

Q. What synthetic strategies are optimal for preparing methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis involves multi-step reactions, typically starting with cyclization of pyrazole and triazine precursors. Key steps include:

  • Cyclocondensation of substituted hydrazines with carbonyl intermediates.
  • Functionalization via esterification (e.g., methyl ester formation) and methoxyphenyl group introduction.

Q. Critical reaction parameters :

  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive substituents .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may complicate purification .
  • Catalysts : Acid catalysts (e.g., HCl, p-TsOH) accelerate cyclization, while base catalysts (e.g., K₂CO₃) aid in deprotonation steps .

Yield optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification (typical yields: 50–70%) .

Q. Which spectroscopic and computational methods are most reliable for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C4/C7, methoxyphenyl at C8) via chemical shifts (e.g., δ ~3.8 ppm for methoxy protons) .
    • 2D NMR (COSY, HMBC) resolves fused-ring connectivity and confirms triazine-pyrazole fusion .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., C–H⋯O packing) .

Q. How should researchers design initial biological activity screening assays for this compound?

Answer: Prioritize assays aligned with pyrazolo-triazine pharmacology:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility optimization : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact biological activity in pyrazolo-triazine analogs?

Answer: Evidence from structural analogs reveals:

  • Methoxy groups (e.g., at phenyl positions): Enhance lipophilicity (logP ↑) and membrane permeability but may reduce metabolic stability .
  • Chloro substituents : Increase potency in antimicrobial assays (e.g., MIC ~5 µM vs. S. aureus) due to electron-withdrawing effects .
  • Methyl esters : Improve solubility compared to ethyl esters but may limit blood-brain barrier penetration .

Example : In a comparative study, 4-chlorophenyl analogs showed 2x higher anticancer activity (IC₅₀: 12 µM) than methoxyphenyl derivatives (IC₅₀: 25 µM) .

Q. How can researchers resolve contradictions in reported biological data for this compound class?

Answer: Common discrepancies arise from:

  • Assay variability : Normalize protocols (e.g., ATP concentration in kinase assays) and use reference standards (e.g., staurosporine for cytotoxicity) .
  • Purity issues : Confirm compound purity (>95% via HPLC) and rule out residual solvent effects (e.g., DMF) .
  • Structural analogs : Compare data with closely related compounds (e.g., ethyl ester vs. methyl ester derivatives) to isolate substituent effects .

Q. What mechanistic hypotheses explain the compound’s interaction with kinase targets?

Answer: Docking studies and SAR suggest:

  • Triazine core : Acts as a ATP-binding pocket mimic, forming hydrogen bonds with hinge regions (e.g., with EGFR’s Met793) .
  • Methoxyphenyl group : Engages in hydrophobic interactions with allosteric pockets (e.g., in CDK2) .
  • Methyl ester : Stabilizes binding via dipole interactions with catalytic lysine residues .

Experimental validation : Use mutagenesis (e.g., Ala-scanning) to confirm critical residues and SPR for binding kinetics .

Q. What strategies improve metabolic stability of this compound for in vivo studies?

Answer:

  • Prodrug modification : Replace methyl ester with tert-butyl esters to reduce esterase-mediated hydrolysis .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
  • Formulation : Use nanocarriers (e.g., liposomes) to enhance plasma half-life .

Methodological Considerations

Q. How to optimize HPLC conditions for purity analysis?

Answer:

  • Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile (20% → 80%) in 0.1% TFA/water over 30 min.
  • Detection : UV at 254 nm; retention time ~12–14 min .

Q. What computational tools are recommended for modeling structure-activity relationships?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for target engagement predictions .
  • QSAR models : Use MOE or RDKit to correlate substituent properties (e.g., Hammett σ) with bioactivity .
  • MD simulations : GROMACS for assessing binding stability over time (≥100 ns trajectories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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